2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h10-11,13H,1-9H2 |
InChI Key |
MNDVKYLLQVRXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2CCOC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Novel Azepane-Oxolane Hybrid Scaffolds for Medicinal Chemistry
Executive Summary
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. This guide introduces a forward-looking perspective on a promising, yet underexplored, class of hybrid scaffolds: those integrating the azepane and oxolane (tetrahydrofuran) ring systems. Both azepane and oxolane are independently recognized as "privileged scaffolds" due to their prevalence in biologically active compounds and their ability to confer advantageous physicochemical properties.[1][2] The strategic hybridization of these two moieties presents a compelling opportunity to unlock new chemical space and develop next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This document provides a comprehensive overview of the rationale behind this hybridization, proposes robust synthetic strategies for accessing these novel scaffolds, and explores their potential applications across various therapeutic areas.
The Rationale for Azepane-Oxolane Hybridization: A Synergy of Privileged Scaffolds
The azepane ring, a seven-membered saturated nitrogen heterocycle, offers a three-dimensional architecture that is increasingly sought after in modern drug design to move away from the "flatland" of aromatic compounds.[3] This non-planar structure allows for a greater diversity of substituent vectors, enabling more precise interactions with biological targets. Azepane-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][4]
Complementing the azepane moiety, the oxolane (tetrahydrofuran) ring is a five-membered saturated oxygen-containing heterocycle frequently found in natural products with significant biological activity.[2] The incorporation of an oxolane ring can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor for target engagement.
The hybridization of these two scaffolds can be envisioned in several forms, primarily as fused or spirocyclic systems. This strategic combination is predicated on several key principles in medicinal chemistry:
-
Pharmacophore Hybridization: This approach aims to combine the key recognition elements of two different pharmacophores to create a new molecule with potentially synergistic or novel biological activity.
-
Scaffold Hopping and Bioisosterism: An azepane-oxolane hybrid can be considered a bioisosteric replacement for other common bicyclic or spirocyclic systems, offering a novel intellectual property position and potentially improved drug-like properties.
-
Access to Novel Chemical Space: The creation of these hybrid scaffolds opens up unexplored areas of chemical space, providing new opportunities for hit and lead discovery.
Proposed Synthetic Strategies for Azepane-Oxolane Hybrid Scaffolds
While the direct synthesis of azepane-oxolane hybrids is not extensively documented, established synthetic methodologies for related heterocyclic systems can be logically extended to construct these novel scaffolds. The following section outlines several plausible synthetic routes, complete with detailed, self-validating experimental protocols.
Fused Azepane-Oxolane Scaffolds
A convergent approach to fused azepane-oxolane systems can be envisioned through the intramolecular cyclization of a linear precursor containing both an amino and a hydroxyl group, appropriately positioned to form the desired bicyclic structure.
Conceptual Workflow: Intramolecular Cyclization
Caption: Intramolecular cyclization workflow for fused azepane-oxolane synthesis.
Experimental Protocol: Synthesis of a Tetrahydrooxolano[2,3-b]azepine Derivative
-
Synthesis of the Amino Alcohol Precursor:
-
To a solution of a suitably protected 1,6-hexanediol derivative with a leaving group at one terminus and a protected alcohol at the other in an appropriate solvent (e.g., THF), add a protected amine (e.g., benzylamine) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting amino alcohol precursor by column chromatography. Rationale: This step establishes the linear backbone with the necessary functionalities for subsequent cyclization.
-
-
Formation of the Azepane Ring:
-
Deprotect the amine and alcohol functionalities using standard procedures (e.g., hydrogenolysis for a benzyl group, TBAF for a silyl ether).
-
Dissolve the deprotected amino alcohol in a high-boiling polar aprotic solvent (e.g., DMF) at high dilution to favor intramolecular cyclization.
-
Add a suitable base (e.g., K2CO3) and heat the reaction to 80-100 °C. Rationale: High dilution conditions are crucial to minimize intermolecular side reactions.
-
Monitor the formation of the azepane ring by LC-MS.
-
-
Formation of the Fused Oxolane Ring:
-
To the crude azepane intermediate, add a reagent to convert the remaining alcohol into a good leaving group (e.g., mesyl chloride or tosyl chloride) in the presence of a base (e.g., triethylamine) at 0 °C.
-
Warm the reaction to room temperature to facilitate intramolecular O-alkylation, forming the fused oxolane ring.
-
Purify the final fused azepane-oxolane scaffold by column chromatography.
-
Ring-closing metathesis is a powerful tool for the construction of cyclic systems and can be adapted for the synthesis of unsaturated fused azepane-oxolane precursors, which can then be reduced to the saturated scaffold.[5]
Experimental Protocol: RCM Approach to a Dihydrooxolano[b]azepine
-
Synthesis of the Diene Precursor:
-
Synthesize a linear precursor containing both a nitrogen atom and an oxygen atom, flanked by terminal alkenes. This can be achieved through multi-step synthesis involving allylation of a protected amino alcohol.
-
Self-Validation Check: The purity and structure of the diene precursor must be rigorously confirmed by NMR and mass spectrometry before proceeding, as impurities can poison the RCM catalyst.
-
-
Ring-Closing Metathesis:
-
Dissolve the diene precursor in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).
-
Add a Grubbs catalyst (e.g., Grubbs II) (1-5 mol%) and stir the reaction at room temperature or with gentle heating (40 °C).[5]
-
Monitor the reaction by TLC or GC-MS for the consumption of the starting material and the formation of the cyclized product. Rationale: The choice of Grubbs catalyst generation can significantly impact the efficiency of the ring closure.
-
Upon completion, quench the reaction with ethyl vinyl ether and concentrate the mixture.
-
-
Reduction to the Saturated Scaffold:
-
Purify the unsaturated bicyclic product by column chromatography.
-
Dissolve the purified product in methanol or ethanol and add a hydrogenation catalyst (e.g., Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to yield the saturated fused azepane-oxolane scaffold.
-
Spirocyclic Azepane-Oxolane Scaffolds
The synthesis of spirocyclic systems presents a different set of challenges, often requiring the construction of one ring system on a pre-existing cyclic precursor.
Conceptual Workflow: Spirocyclization
Caption: General workflow for the synthesis of spiro[azepane-oxolane] scaffolds.
Experimental Protocol: Synthesis of a Spiro[azepane-3,2'-oxolane] Derivative
-
Synthesis of the Azepane Precursor:
-
Prepare a 3,3-disubstituted azepane precursor where one substituent is a protected hydroxymethyl group and the other is a protected aminomethyl group. This can be achieved through multi-step synthesis starting from a suitable cyclic ketone.
-
-
Formation of the Spiro-Oxolane Ring:
-
Deprotect the hydroxymethyl group.
-
Activate the alcohol as a leaving group (e.g., tosylate or mesylate).
-
Deprotect the aminomethyl group.
-
Induce intramolecular N-alkylation under basic conditions to form the spiro-azepane ring. Rationale: The order of deprotection and activation is critical to ensure the desired intramolecular cyclization.
-
-
Purification and Characterization:
-
Purify the final spirocyclic product by column chromatography or recrystallization.
-
Confirm the structure and stereochemistry using advanced NMR techniques (e.g., NOESY, HMBC) and X-ray crystallography if suitable crystals can be obtained.
-
Potential Medicinal Chemistry Applications
The hybridization of azepane and oxolane moieties is anticipated to yield compounds with novel or enhanced pharmacological profiles. Based on the known activities of the parent scaffolds, several therapeutic areas are of particular interest for the application of these hybrid molecules.
Oncology
Many anticancer agents incorporate nitrogen and oxygen-containing heterocycles. The three-dimensional nature of the azepane-oxolane scaffold could allow for novel interactions with protein targets implicated in cancer, such as kinases or protein-protein interactions.
Hypothetical Signaling Pathway Involvement
Caption: Potential inhibition of a cancer signaling pathway by an azepane-oxolane hybrid.
Central Nervous System (CNS) Disorders
The azepane scaffold is a common feature in CNS-active drugs.[1] The addition of an oxolane moiety could modulate properties such as blood-brain barrier permeability and metabolic stability, making these hybrids promising candidates for treating neurodegenerative diseases, depression, or anxiety.
Infectious Diseases
Heterocyclic compounds are a cornerstone of anti-infective drug discovery. Azepane-oxolane hybrids could exhibit novel antibacterial, antifungal, or antiviral activities by interacting with unique targets in pathogenic microorganisms. A recent patent highlights the potential of azepane derivatives in treating hepatitis B infections, suggesting a possible avenue for these hybrids.[6]
Data Presentation and Structure-Activity Relationships (SAR)
As this is a prospective guide, extensive quantitative data on azepane-oxolane hybrids is not yet available. However, in a research program focused on these scaffolds, data would be systematically collected and presented in tables to elucidate structure-activity relationships.
Table 1: Hypothetical SAR Data for a Series of Azepane-Oxolane Hybrids Targeting Kinase X
| Compound ID | R1 Substituent | R2 Substituent | Kinase X IC50 (nM) | Cell Proliferation EC50 (µM) |
| AO-001 | H | H | 5,200 | >100 |
| AO-002 | 4-F-Ph | H | 750 | 12.5 |
| AO-003 | H | Me | 4,800 | >100 |
| AO-004 | 4-F-Ph | Me | 50 | 0.8 |
This table illustrates how SAR data for a hypothetical series of compounds would be presented to guide lead optimization.
Conclusion and Future Directions
The exploration of novel chemical space is a critical endeavor in the quest for new medicines. Azepane-oxolane hybrid scaffolds represent a scientifically sound and intriguing, yet largely untapped, area for drug discovery. The rationale for their synthesis is firmly rooted in the established principles of medicinal chemistry, and plausible synthetic routes can be designed based on existing methodologies. As a Senior Application Scientist, I posit that the investment in the synthesis and biological evaluation of these novel hybrid scaffolds holds significant promise for the identification of next-generation therapeutic agents. Future work should focus on the development and optimization of synthetic routes to create diverse libraries of these hybrids for high-throughput screening against a wide range of biological targets.
References
-
Reiser, O., et al. (2004). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Synthesis, 2004(12), 1835-1840. Available at: [Link]
- Bachand, C., et al. (2015). Azepane derivatives and methods of treating hepatitis b infections. WO2015109130A1. Google Patents.
-
Schomaker, J. M., et al. (2025). Oxazocine Synthesis via Aryne-Mediated Two-Carbon Ring Expansion of Bicyclic Aziridines. Chemical Science, 16, 20368-20375. Available at: [Link]
-
Schindler, C. S., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Chemical Communications, 57(78), 9996-9999. Available at: [Link]
-
Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 438-472. Available at: [Link]
-
Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
-
Wu, L., et al. (2024). Diversified ring expansion of saturated cyclic amines enabled by azlactone insertion. Nature Chemistry. Available at: [Link]
-
Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. Available at: [Link]
-
Sroor, F. M., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(1), 1-10. Available at: [Link]
-
Liao, Q., et al. (2024). Synthesis of Aza-Bicyclic Maleimide Skeleton by Addition-Ring Opening Cascade Reaction of Vinylogous Oxindole. Angewandte Chemie International Edition, 63(18), e202402281. Available at: [Link]
-
Fox, J. M., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(40), 11978-11982. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. European Journal of Medicinal Chemistry, 230, 114106. Available at: [Link]
-
Carreira, E. M., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews, 121(18), 11477-11551. Available at: [Link]
-
Wang, J., et al. (2016). Water-promoted synthesis of fused bicyclic triazolines and naphthols from oxa(aza)bicyclic alkenes and transformation via a novel ring-opening/rearrangement reaction. Green Chemistry, 18(11), 3329-3334. Available at: [Link]
-
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 551-569. Available at: [Link]
-
Li, C.-Y., et al. (2021). 1,3-Sulfinate Migration Triggered by α-Imino Carbene and Divergent Zwitterion Cyclization: Synthesis of Cyclopropane, Dihydropyrrole, and Azepane Ring Systems. Angewandte Chemie International Edition, 60(38), 20847-20852. Available at: [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
-
Brimble, M. A., et al. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry, e70110. Available at: [Link]
-
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 551-569. Available at: [Link]
-
Liao, Q., et al. (2024). Synthesis of Aza-Bicyclic Maleimide Skeleton by Addition-Ring Opening Cascade Reaction of Vinylogous Oxindole. Angewandte Chemie International Edition, 63(18), e202402281. Available at: [Link]
-
Thomson, R. J., et al. (2011). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews, 111(5), 3409-3432. Available at: [Link]
-
Barbero, M., et al. (2012). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 77(17), 7549-7557. Available at: [Link]
-
Marco-Contelles, J., et al. (2009). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 7(3), 369-392. Available at: [Link]
- E. I. Du Pont De Nemours And Company. (2012). Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof. US20120035378A1. Google Patents.
-
Moody, C. J., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2783-2791. Available at: [Link]
-
Zhejiang University. (2013). Method for separating mixture of normal hexane and tetrahydrofuran through extractive distillation. CN103191544A. Patsnap Eureka. Available at: [Link]
- E. I. Du Pont De Nemours And Company. (1958). Production of tetrahydrofuran. US2846449A. Google Patents.
- The Dow Chemical Company. (1981). Synthesis of tetrahydrofuran. US4261901A. Google Patents.
Sources
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- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Throughput Synthesis of Azepan-2-yl Ethanone Libraries
This Application Note details the strategic design, synthesis, and formatting of azepan-2-yl ethanone libraries for High-Throughput Screening (HTS). It prioritizes a modular, solution-phase parallel synthesis approach optimized for automation, addressing the specific challenges of seven-membered nitrogen heterocycles.
Executive Summary & Strategic Rationale
Objective: To generate a diversity-enhanced library of azepan-2-yl ethanone derivatives for HTS against GPCR and kinase targets.
Scientific Premise: The azepane (hexamethyleneimine) ring is a "privileged scaffold" found in bioactive agents like cetiedil and mecillinam , yet it remains underrepresented in commercial libraries compared to 5- and 6-membered rings (pyrrolidines/piperidines). This scarcity offers a competitive advantage in exploring novel chemical space.
-
Conformational Distinctiveness: Unlike rigid piperidines, the 7-membered azepane ring adopts a flexible twist-chair conformation, allowing unique induced-fit binding modes in protein pockets.
-
Medicinal Chemistry Utility: The azepan-2-yl ethanone motif serves as a versatile pharmacophore, mimicking the peptide bond transition state (in protease inhibitors) or acting as a linker in bitopic GPCR ligands.
Synthetic Strategy: The "Modular Assembly" Approach
To maximize diversity while maintaining high throughput, we utilize a Modular Solution-Phase Synthesis assisted by solid-supported scavengers. This avoids the kinetic sluggishness often observed in solid-phase cyclizations of 7-membered rings.
Core Pathway: Eschenmoser Sulfide Contraction
This method is selected over ring-expansion (Beckmann/Schmidt) for library generation because it is highly convergent, allowing the coupling of two distinct diversity sets (Thiolactams +
Synthetic Workflow Diagram
Caption: Modular workflow for the parallel synthesis of azepan-2-yl ethanone libraries via sulfide contraction.
Detailed Experimental Protocol
Scale: 100 µmol per well (96-well plate format). Automation: Compatible with liquid handlers (e.g., Tecan, Hamilton).
Phase 1: Thioimide Formation (Scaffold Preparation)
Note: If azepane-2-thione is not commercially available in sufficient diversity, convert commercially available caprolactams using Lawesson’s reagent.
-
Reagent: Dissolve azepan-2-one (1.0 equiv) in anhydrous Toluene.
-
Thionation: Add Lawesson’s reagent (0.55 equiv). Heat to 80°C for 2 hours.
-
Workup: Cool, filter off precipitate, and concentrate. Checkpoint: Confirm conversion by LC-MS (loss of M+16, gain of M+32).
Phase 2: Library Generation (Parallel Synthesis)
Reaction: Eschenmoser Coupling to form Enaminones (Vinylogous Amides).
-
Scaffold (A): Azepane-2-thione (0.5 M in MeCN).
-
Diversity Reagents (B): Library of
-bromoketones (0.5 M in MeCN). -
Base/Promoter: Triethylamine (TEA) and Triphenylphosphine (
).
Step-by-Step Protocol:
-
Arraying: Dispense 200 µL of Scaffold A (100 µmol) into each well of a 96-well deep-well reaction block.
-
Alkylation: Add 220 µL (1.1 equiv) of unique
-bromoketone solutions to each well.-
Observation: Formation of a precipitate (thioiminium salt) indicates successful S-alkylation.
-
Incubation: Shake at Room Temperature (RT) for 4 hours.
-
-
Contraction (Sulfur Extrusion): Add a solution of
(1.2 equiv) and TEA (1.2 equiv) in MeCN (300 µL) to each well. -
Quenching: Cool to RT. Add 500 µL of water to quench.
Phase 3: Purification & "Self-Validating" Cleanup
Traditional column chromatography is inefficient for libraries. Use Solid-Supported Scavenging .
-
Scavenger Addition: Add Polystyrene-supported Benzaldehyde (to scavenge excess amine) and Silica-supported Carbonate (to neutralize acid).
-
Phosphine Removal: Add Polymer-supported Tosyl Hydrazine or specific phosphine scavengers to remove Triphenylphosphine oxide (TPPO) byproducts, although TPPO is often the most difficult contaminant.
-
Expert Tip: For higher purity, use a Fluorous Tagged
in step 3. This allows rapid removal of phosphine oxide via Fluorous Solid Phase Extraction (F-SPE).
-
-
Filtration: Filter the reaction mixture through a coarse frit filter plate into a collection plate.
-
Evaporation: Remove solvent using a centrifugal evaporator (Genevac).
Quality Control & HTS Formatting
Conformational Challenges in QC
Azepane rings exhibit dynamic conformational flipping (chair/twist-boat) at room temperature.
-
NMR Issue: Signals may appear broadened or doubled.
-
Solution: Run 1H NMR at elevated temperature (50°C) or add a drop of TFA-d to protonate the nitrogen, locking the conformation and sharpening peaks.
Library Formatting Data
| Parameter | Specification | Note |
| Final Concentration | 10 mM | Standard stock for HTS. |
| Solvent | DMSO (anhydrous) | 100% DMSO prevents hydrolysis. |
| Purity Threshold | >90% (ELSD/UV) | Lower purity yields false positives. |
| Storage | -20°C, Argon seal | Prevent oxidative degradation. |
| Plate Type | 384-well LDV | Low Dead Volume (polystyrene/COC). |
Troubleshooting Guide
-
Low Yield: If the S-alkylation (Step 2) is slow, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive
-iodoketone in situ. -
Precipitation in DMSO: Some rigid enaminones may have poor solubility. Sonicate for 30 mins or add 10% water (if chemically stable) to improve solubility during plating.
References
-
Medicinal Chemistry of Azepanes
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds. ResearchGate. Link
-
-
Synthetic Methodology (Eschenmoser Coupling)
-
2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Acta Crystallographica / NIH PMC. Link
-
-
Library Purification Standards
-
High-Throughput Screening Logistics
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. NIH Chemical Genomics Center. Link
-
-
Azepane Conformational Analysis
Sources
- 1. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Azepane Nitrogen in 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Azepane Scaffold
The azepane ring is a privileged seven-membered nitrogen-containing heterocycle that constitutes the core of numerous biologically active compounds and natural products.[1] Its functionalization is a critical step in the synthesis of novel therapeutic agents, offering a three-dimensional scaffold that can be tailored to interact with specific biological targets.[2][3] The molecule of interest, 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one, presents a unique synthetic challenge and opportunity. The secondary amine of the azepane ring is a prime site for modification, allowing for the introduction of a diverse array of substituents to modulate the compound's physicochemical and pharmacological properties. However, the presence of a ketone and an oxolane (tetrahydrofuran) ether linkage within the same molecule necessitates a careful and strategic approach to ensure chemoselective functionalization of the azepane nitrogen.
This comprehensive guide provides detailed protocols and expert insights into the N-functionalization of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one. We will explore key synthetic transformations, including N-alkylation, N-acylation, and N-arylation, with a focus on practical application, mechanistic understanding, and troubleshooting.
Strategic Considerations: The Interplay of Functional Groups
The primary challenge in the functionalization of the target molecule is to achieve selective reaction at the azepane nitrogen without unintended reactions at the ketone or cleavage of the oxolane ring. The ketone's α-protons are susceptible to deprotonation by strong bases, which could lead to undesired side reactions such as self-condensation or racemization. The oxolane ether is generally stable but can be sensitive to certain harsh acidic or catalytic conditions.
Therefore, two primary strategies will be considered throughout this guide:
-
Direct Functionalization: Employing reaction conditions that are mild enough to be compatible with the ketone and ether functionalities.
-
Protecting Group Strategy: Temporarily masking the ketone as a less reactive functional group, such as an acetal, to allow for more forcing reaction conditions for the N-functionalization, followed by a deprotection step.[4][5][6][7]
The choice between these strategies will depend on the specific functional group being introduced and the desired reaction conditions.
PART 1: N-Alkylation of the Azepane Nitrogen
N-alkylation introduces alkyl substituents onto the azepane nitrogen, which can significantly impact the molecule's lipophilicity, basicity, and steric profile.
Protocol 1.1: Direct Reductive Amination
Reductive amination is a powerful and widely used method for N-alkylation that proceeds under mild conditions and often does not require the protection of ketone groups.[8][9][10] This one-pot procedure involves the in-situ formation of an iminium ion from the secondary amine and an aldehyde or ketone, which is then reduced by a selective reducing agent.
Reaction Scheme:
Figure 1: Reductive Amination Workflow. A schematic representation of the one-pot reductive amination protocol.
Materials:
-
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one (1 equivalent) in anhydrous DCM, add the desired aldehyde or ketone (1.1 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) in portions. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent as it is mild and chemoselectively reduces the intermediate iminium ion in the presence of the ketone functionality of the starting material.
-
Solvent: DCM is a good choice as it is relatively non-polar and aprotic, which is suitable for this reaction.
-
Monitoring: TLC is a quick and effective way to monitor the disappearance of the starting material. A more polar spot corresponding to the product should appear. LC-MS can confirm the mass of the desired product.
Protocol 1.2: N-Alkylation using Alkyl Halides with Ketone Protection
For less reactive alkylating agents or when forcing conditions are required, protection of the ketone is advisable to prevent side reactions at the α-carbon. The most common protecting group for ketones is a cyclic acetal, which is stable to basic conditions used in N-alkylation.
Workflow Diagram:
Figure 2: N-Alkylation with Ketone Protection. A three-step workflow involving protection, alkylation, and deprotection.
Step 1: Acetal Protection of the Ketone
Materials:
-
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine the starting material, ethylene glycol, and a catalytic amount of p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and collect the water azeotropically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the acetal-protected intermediate, which can often be used in the next step without further purification.
Step 2: N-Alkylation
Materials:
-
Acetal-protected intermediate
-
Alkyl halide (e.g., bromide or iodide) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the acetal-protected intermediate in ACN or DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃) and the alkyl halide.
-
Heat the reaction mixture (typically 50-80 °C) and monitor by TLC or LC-MS.
-
Once complete, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 3: Acetal Deprotection
Materials:
-
N-alkylated, acetal-protected intermediate
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Acetone or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected intermediate in acetone or THF.
-
Add aqueous HCl and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate to yield the final N-alkylated product.
PART 2: N-Acylation of the Azepane Nitrogen
N-acylation introduces an acyl group to the azepane nitrogen, forming an amide. This transformation can alter the molecule's hydrogen bonding capacity and polarity. N-acylation is generally a high-yielding and chemoselective reaction that can often be performed without protecting the ketone.[3][11]
Protocol 2.1: N-Acylation with Acyl Chlorides or Anhydrides
This is a straightforward and common method for amide bond formation.
Reaction Scheme:
Figure 3: N-Acylation Workflow. A schematic for the N-acylation of the azepane nitrogen.
Materials:
-
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one
-
Acyl chloride or anhydride (1.1 equivalents)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
DCM, anhydrous
Procedure:
-
Dissolve the starting material in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (Et₃N or DIPEA).
-
Slowly add the acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality and Insights:
-
Base: A non-nucleophilic organic base is required to neutralize the HCl or carboxylic acid byproduct of the reaction.
-
Temperature: The reaction is often started at a lower temperature to control the initial exothermic reaction with the highly reactive acylating agent.
-
Chemoselectivity: The secondary amine is significantly more nucleophilic than the enol or enolate of the ketone under these neutral to slightly basic conditions, ensuring high chemoselectivity for N-acylation.
PART 3: N-Arylation of the Azepane Nitrogen
N-arylation, the formation of a carbon-nitrogen bond between the azepane nitrogen and an aromatic ring, is a key transformation in medicinal chemistry. Modern palladium- and copper-catalyzed cross-coupling reactions are the methods of choice.
Protocol 3.1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][4][6][12][13] The choice of ligand is crucial for the success of the reaction.
Reaction Scheme:
Figure 4: Buchwald-Hartwig Amination. General scheme for the palladium-catalyzed N-arylation.
Materials:
-
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one (with or without ketone protection)
-
Aryl halide (bromide or iodide) or triflate (1.0-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, Josiphos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction solvent.
-
Add the base, the azepane derivative, and the aryl halide.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Causality and Insights:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Choice: The choice of phosphine ligand is critical and depends on the specific substrates. For secondary cyclic amines, bulky electron-rich ligands are often effective.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Sodium tert-butoxide is a strong base suitable for many couplings, while carbonates are milder alternatives that may be more compatible with sensitive functional groups. If the ketone is unprotected, a milder base like Cs₂CO₃ is recommended to avoid enolate formation.
Protocol 3.2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that can be an effective alternative to palladium-catalyzed methods, particularly for electron-deficient aryl halides.[5][14][15][16]
Materials:
-
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one
-
Aryl iodide (1.0-1.2 equivalents)
-
Copper(I) iodide (CuI) (5-20 mol%)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (10-40 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Combine the azepane derivative, aryl iodide, CuI, ligand, and base in an anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere (typically 100-140 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with aqueous ammonia solution (to remove copper salts) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality and Insights:
-
Catalyst and Ligand: The combination of a copper(I) source and a ligand is essential for an efficient reaction at lower temperatures than the classical Ullmann conditions.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically required.
-
Work-up: The aqueous ammonia wash is important for removing residual copper salts, which can complicate purification.
PART 4: Analytical Characterization and Purification
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A rapid and indispensable tool for monitoring the progress of the reactions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product and can be used for quantitative monitoring.
Purification:
-
Flash Column Chromatography: The primary method for purifying the crude reaction products. The choice of eluent system will depend on the polarity of the product.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the functionalized product. Key diagnostic signals include shifts in the protons and carbons of the azepane ring adjacent to the nitrogen upon functionalization.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.
Conclusion
The functionalization of the azepane nitrogen in 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one offers a gateway to a diverse range of novel chemical entities with potential applications in drug discovery. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space around this promising scaffold. Careful consideration of the interplay between the functional groups present in the molecule is paramount for achieving high-yielding and chemoselective transformations. By leveraging both direct functionalization strategies and protecting group methodologies, chemists can successfully synthesize a wide array of N-functionalized azepane derivatives for further biological evaluation.
References
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Wan, Y., et al. (2009). An Efficient CuO/Oxalyl Dihydrazide/Ketone System for the Ullmann Amination of Aryl Halides in Water. Angewandte Chemie International Edition, 48(47), 8974-8977. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Daugulis, O., et al. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. Accounts of Chemical Research, 46(11), 2535-2547. [Link]
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Ouyang, J.-S., et al. (2023). Solvent-Free α-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, Y.-H., et al. (2022). PdII-Catalyzed γ-C(sp3)−H (Hetero)Arylation of Ketones Enabled by Transient Directing Groups. Journal of the American Chemical Society, 144(10), 4727–4733. [Link]
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Van der Eycken, J., et al. (2019). One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. Chemical Communications, 55(15), 2164-2167. [Link]
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De Kimpe, N., et al. (2013). Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides. European Journal of Organic Chemistry, 2013(5), 859-868. [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Jiang, Q., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4273-4279. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Mondal, P., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1271. [Link]
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Hopkins, B. A., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4148–4151. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Monastyrskyi, A., & Zakharov, A. V. (2005). The Ullmann Ether Condensation. Russian Chemical Reviews, 74(9), 777-802. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Aihara, Y., & Chatani, N. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(39), 25776–25784. [Link]
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Martini, F., et al. (2015). Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g. Beilstein Journal of Organic Chemistry, 11, 1488-1494. [Link]
-
Wolfe, J. P., et al. (1999). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. The Journal of Organic Chemistry, 64(22), 7986-7998. [Link]
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Seregin, I. V., & Gevorgyan, V. (2006). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters, 8(8), 1593–1595. [Link]
-
Chemistry LibreTexts. (2023). Formation of Cyclic Ketones by Intramolecular Acylation. Retrieved from [Link]
-
Smithen, D. A., et al. (2012). Asymmetric α-oxyacylation of Cyclic Ketones. Organic & Biomolecular Chemistry, 10(18), 3756-3762. [Link]
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Yan, T., et al. (2018). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Nature Communications, 9(1), 1-8. [Link]
-
Yan, T. (2018). Direct N-alkylation of unprotected amino acids with alcohols. University of Groningen. [Link]
-
Shafi, S. S., et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(2), 1-4. [Link]
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YouTube. (2024). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). AZEPAN-2-ONE | CAS 105-60-2. Retrieved from [Link]
- Google Patents. (1990). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
Ghiurau, I.-D., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
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Esa-Ipb. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Speckamp, W. N., & Moolenaar, M. J. (2000). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 100(6), 1755-1786. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from [Link]
-
Sultan Qaboos University House of Expertise. (2023). NMR-based Metabolomics and Hyphenated NMR Techniques. Retrieved from [Link]
-
Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 88(16), 8086-8093. [Link]
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Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. Arkivoc, 2004(1), 12-35. [Link]
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News-Medical. (2017). Advanced NMR-based methods for studying RNPs and drug design. Retrieved from [Link]
-
National Magnetic Resonance Facility at Madison. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Retrieved from [Link]
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Nuzhdin, A. L., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
Grogan, G., et al. (2021). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. Organic Process Research & Development, 25(9), 2046-2055. [Link]
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Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]
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Troubleshooting & Optimization
Stabilizing alpha-amino ketones during workup and storage
Welcome to the Technical Support Center for the handling and stabilization of α-amino ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but notoriously unstable synthetic intermediates. Here, we move beyond simple protocols to explain the "why" behind the methods, providing you with the technical understanding to troubleshoot and optimize your experimental outcomes.
Introduction: The Inherent Instability of α-Amino Ketones
α-Amino ketones are crucial building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals and biologically active molecules, including 1,2-amino alcohols and various nitrogen-containing heterocycles.[1][2][3] However, their utility is often hampered by their inherent instability.[1][4][5] The adjacent amino and carbonyl groups create a molecule susceptible to several degradation pathways, leading to yield loss, impurity formation, and challenges in purification and storage. This guide will address the common issues encountered and provide robust solutions.
Section 1: Understanding the Enemy - Common Degradation Pathways
To effectively stabilize α-amino ketones, one must first understand the chemical reactions that lead to their decomposition. The primary culprits are racemization, dimerization, and oxidation.
FAQ: Why are my α-amino ketones prone to racemization?
Answer: Racemization in α-amino ketones is primarily driven by the ease of enolization or enolate formation at the α-carbon. The presence of the amino group can facilitate this process. Once the chiral center is planarized in the enol or enolate form, protonation can occur from either face, leading to a loss of stereochemical integrity.[6][7] This is particularly problematic in syntheses where enantiopurity is critical. Studies have shown that this process can be catalyzed by both acid and base.[7]
FAQ: I'm observing an unexpected dimer in my reaction mixture. What is it and why does it form?
Answer: The most common dimerization pathway for α-amino ketones leads to the formation of 2,5-dihydropyrazines. This occurs through the self-condensation of two molecules of the α-amino ketone. The reaction is initiated by the formation of an imine between the amine of one molecule and the ketone of another, followed by cyclization and dehydration. This side reaction is often favored under neutral or slightly basic conditions and at elevated temperatures.
Below is a diagram illustrating the primary degradation pathways for α-amino ketones.
Caption: Key degradation pathways of α-amino ketones.
Section 2: Troubleshooting Guide - Stabilization During Workup
Aqueous workup is a critical step where α-amino ketones are particularly vulnerable. The presence of water, varying pH, and exposure to air can accelerate decomposition.
Question: My α-amino ketone seems to be degrading during aqueous extraction. How can I prevent this?
Answer: The key to a successful aqueous workup is strict pH control. The free base form of an α-amino ketone is often less stable than its protonated salt form.
Core Insight: By converting the α-amino ketone into its hydrochloride salt, you protonate the nitrogen atom. This prevents the lone pair from participating in decomposition pathways like dimerization.[5] The salt form is generally more stable in aqueous solutions and less prone to side reactions.
Protocol: pH-Controlled Extractive Workup
-
Acidification: After quenching your reaction, adjust the pH of the aqueous layer to 1-2 with cold 1 M HCl. This ensures the complete conversion of your product to the hydrochloride salt.
-
Organic Wash: Wash the acidic aqueous layer with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any non-basic organic impurities.
-
Basification & Extraction: Carefully basify the cold aqueous layer to pH 9-10 with a suitable base (e.g., NaHCO₃, Na₂CO₃). Immediately extract the liberated free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
Critical Note: Avoid strong bases like NaOH or KOH, as high pH can promote enolization and subsequent degradation pathways. Perform all steps, especially the basification and extraction, at low temperatures (0-5 °C) to minimize decomposition.
Question: I am trying to isolate my α-amino ketone via chromatography, but I'm getting poor recovery and seeing multiple spots on TLC. What's going wrong?
Answer: Standard silica gel chromatography can be problematic for free-base α-amino ketones. The acidic nature of silica can lead to product degradation on the column.
Troubleshooting Steps:
-
Deactivate Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column, which are less harsh.
-
Isolate as a Salt: If possible, purify the α-amino ketone as its stable hydrochloride salt. This often leads to crystalline solids that are easier to handle.
Section 3: Long-Term Storage Solutions
The stability of α-amino ketones can be significantly enhanced through proper storage techniques. The choice between storing as a free base or a salt depends on the specific compound and intended downstream applications.
FAQ: What is the best way to store α-amino ketones for long-term use?
Answer: For long-term stability, storing α-amino ketones as their hydrochloride or other suitable salts is highly recommended.[8][9] These salts are generally crystalline, less reactive, and less susceptible to dimerization and oxidation.[10]
Protocol: Preparation of the Hydrochloride Salt for Storage
-
Dissolution: Dissolve the purified free-base α-amino ketone in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Precipitation: Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Storage: Store the resulting salt in a desiccator at low temperature (-20 °C is ideal), under an inert atmosphere (argon or nitrogen), and protected from light.
Data Summary: Stability Comparison
| Form | Typical Physical State | Key Advantages | Key Disadvantages | Recommended Storage Conditions |
| Free Base | Often an oil or low-melting solid | Ready for immediate use in reactions | Prone to dimerization, oxidation, and racemization[4][6][11] | Short-term; -20°C under argon; protected from light |
| Hydrochloride Salt | Crystalline solid | Enhanced stability, easier to handle, longer shelf-life[8][10] | Requires deprotonation before use in some reactions[12] | Long-term; -20°C under argon; desiccated |
Section 4: The Role of Protecting Groups
In multi-step syntheses, the use of protecting groups for the amine functionality can be an effective strategy to prevent the inherent instability of the α-amino ketone moiety.[13][14]
Question: When should I consider using a protecting group for the amine?
Answer: If your synthetic route involves harsh conditions (strong acids/bases, high temperatures) or if the α-amino ketone intermediate needs to be carried through several steps, using a protecting group is advisable.
Common Protecting Groups for Amines:
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with mild acid (e.g., trifluoroacetic acid).[14][15]
-
Cbz (Carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine).[14][15]
The choice of protecting group should be guided by the overall synthetic strategy, ensuring its stability and removal are orthogonal to other functional groups in the molecule.[14]
Below is a workflow for stabilizing α-amino ketones.
Caption: Recommended workflow for workup and storage.
By understanding the inherent instabilities of α-amino ketones and implementing the strategies outlined in this guide, researchers can significantly improve yields, purity, and the overall success of their synthetic endeavors.
References
-
On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed. Available at: [Link]
-
On the Inherent Instability of α-Amino α′-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters. Available at: [Link]
-
Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Publications. Available at: [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC. Available at: [Link]
-
Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. Available at: [Link]
-
Dimerization reactions of amino acids by pyrolysis. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of α-amino carbonyl compounds: a brief review. RSC Publishing. Available at: [Link]
-
Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
10.2: Amino Acids Degradation. Chemistry LibreTexts. Available at: [Link]
-
Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
-
Mass spectrometric study of the decomposition pathways of canonical amino acids and α-lactones in the gas phase. ResearchGate. Available at: [Link]
-
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. Available at: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
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Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
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18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]
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A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. PMC. Available at: [Link]
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Aminoaldehydes and aminoketones. Wikipedia. Available at: [Link]
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A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]
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Instability of the hydrochloride salts of cathinone derivatives in air. PubMed. Available at: [Link]
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Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]
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Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. PubMed. Available at: [Link]
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pH controlled byproduct formation in aqueous decomposition of N-chloro-α-alanine. ResearchGate. Available at: [Link]
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Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. ResearchGate. Available at: [Link]
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Validation & Comparative
Technical Guide: Comparative Analysis of Azepane vs. Piperidine Scaffolds in Ligand Design
Executive Summary: The "Magic Methylene" Trade-off
In medicinal chemistry, the transition from a six-membered piperidine ring to a seven-membered azepane (homopiperidine) ring is a classic bioisosteric strategy. While often viewed merely as a method to increase hydrophobic bulk, this structural modification fundamentally alters the thermodynamic landscape of ligand-target binding.
This guide analyzes the critical decision points for deploying azepane over piperidine. The core trade-off is Enthalpic Gain vs. Entropic Penalty . Piperidine provides a rigid, low-energy "chair" conformation ideal for defined pockets. Azepane introduces flexibility and hydrophobicity, useful for probing pocket depth but often at the cost of conformational entropy (
Structural & Physicochemical Analysis[1][2][3][4]
Before assessing biological data, researchers must understand the intrinsic property shifts caused by inserting a single methylene group (
Conformational Energy Landscape
The most significant difference is not size, but flexibility .
-
Piperidine: Exists predominantly in a stable chair conformation . Substituents at C2/C6 experience defined axial/equatorial environments. This pre-organization minimizes the entropy penalty upon binding.
-
Azepane: Exists in a flux of twist-chair and twist-boat conformations . It possesses higher degrees of freedom. To bind a target, the azepane ring must often "freeze" into a specific conformation, incurring a higher entropic penalty (
).
Physicochemical Property Shift Table
| Property | Piperidine Analog ( | Azepane Analog ( | Impact on Drug Design |
| Basicity ( | ~11.2 | ~11.1 | Negligible. Both remain protonated at physiological pH (7.4), maintaining the critical salt bridge with Asp/Glu residues in GPCRs. |
| Lipophilicity ( | Baseline | +0.4 to +0.6 | High. Azepane increases permeability but risks non-specific binding and metabolic clearance. |
| Molar Refractivity | ~25.6 | ~30.2 | Medium. Azepane requires a larger hydrophobic pocket. |
| Ring Strain | ~0 kcal/mol | ~6 kcal/mol | Medium. Azepane has transannular interactions, making it slightly more reactive to oxidation. |
Visualizing the Thermodynamic Conundrum
The following diagram illustrates the binding energy landscape. Piperidine often enters the "Lock and Key" model more easily due to rigidity, whereas Azepane relies on "Induced Fit," requiring the protein to accommodate its bulk and flexibility.
Figure 1: Thermodynamic binding landscape. Azepane analogs must generate additional hydrophobic contacts (Enthalpy) to overcome the entropy cost of freezing the flexible ring.
Case Studies: Experimental Binding Data
To validate the theoretical differences, we examine two distinct target classes where these scaffolds were compared head-to-head.
Case Study A: Histamine H3 Receptor (GPCR)
Objective: Optimization of antagonist potency. Source: Kononowicz et al. (2017) synthesized biphenyloxy-alkyl derivatives to compare ring sizes.
| Compound ID | Scaffold | Linker Length | Functional | Outcome | |
| Cmpd 14 | Piperidine | 5 carbons | 25 | 4 | High Potency |
| Cmpd 16 | Azepane | 5 carbons | 34 | 9 | Retained Potency |
Analysis: The binding affinity is statistically similar (
Case Study B: Sigma-1 Receptor ( R)
Objective: Targeting the hydrophobic tunnel of the chaperone protein. Source: Zampieri et al. (2018) and comparative SAR reviews.
-
Piperidine: often serves as the "anchor" (e.g., in Donepezil or Haloperidol).
-
Azepane: When substituted for piperidine in Sigma-1 ligands, affinity often decreases slightly (e.g.,
shifts from nM to nM) or selectivity drops vs. Sigma-2. -
Reasoning: The Sigma-1 binding site is a defined hydrophobic tunnel. The bulkier azepane creates steric friction, preventing the "deep dive" required for nanomolar affinity that the slimmer piperidine achieves.
Experimental Protocol: Comparative Radioligand Binding
To generate the data above, a robust Radioligand Binding Assay is required. This protocol ensures that observed differences are due to affinity (
Workflow Diagram
Figure 2: Standardized Radioligand Binding Workflow. Note the PEI step to mitigate the lipophilicity issues inherent to Azepane.
Detailed Methodology Notes
-
Membrane Prep: Use HEK293 or CHO cells stably expressing the GPCR of interest. Homogenize in Tris-HCl/Sucrose buffer.
-
The "Azepane Factor" (NSB): Because azepane analogs have higher
, they stick to plastic and filters.-
Correction: Pre-soak glass fiber filters (GF/B) in 0.5% Polyethyleneimine (PEI) for 2 hours. This neutralizes the charge and blocks hydrophobic sites on the filter.
-
-
Incubation:
-
Analysis: Convert
to using the Cheng-Prusoff equation: Where is radioligand concentration and is its dissociation constant.
Synthesis: The Ring Expansion[1][8]
If your SAR data suggests the piperidine is too small, synthesizing the azepane analog is the next step.
-
Route A (Reductive Amination): The most common route. Reacting a 6-amino-hexanal derivative (or protected equivalent) with the core scaffold.
-
Route B (Ring Expansion - Schmidt Reaction): Treating a cyclohexanone derivative with hydrazoic acid (
) or sodium azide in acid generates the caprolactam (azepanone), which is then reduced (LiAlH4) to azepane.-
Warning: This route is atom-economical but requires handling hazardous azides.
-
Conclusion & Recommendations
The choice between piperidine and azepane is not arbitrary; it is a strategic toggle between rigidity and hydrophobic volume .
-
Stick with Piperidine if:
-
The binding pocket is narrow or highly defined (e.g., AChE active site).
-
You need to minimize molecular weight and lipophilicity (CNS penetration rules).
-
Metabolic stability is a concern (piperidine is generally more stable than azepane).
-
-
Switch to Azepane if:
-
Piperidine analogs are potent but lack selectivity. The larger ring may clash with residues in the off-target protein (e.g., hERG or subtypes).
-
You need to fill a hydrophobic pocket. If the piperidine leaves "empty space" (detectable via docking), the extra methylene of azepane can contribute ~0.5-1.0 kcal/mol of binding energy via Van der Waals forces.
-
Patent busting. It is a valid strategy to generate novel IP if the piperidine space is crowded.
-
References
-
Kononowicz, K. et al. (2017).[4] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.
-
Zampieri, D. et al. (2018).[12] "New piperidine-based derivatives as sigma receptor ligands.[5][12][13] Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[10] "Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design." BenchChem Technical Guides.
-
Mykura, R. et al. (2024).[14] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." University of Manchester / Nature Chemistry.
-
Drug Hunter. (2024).[3] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.
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The Oxolane Advantage: A Comparative Guide to the Metabolic Stability of Drug Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug development, particularly in the realm of antibody-drug conjugates (ADCs), the linker is a critical determinant of therapeutic success. Its stability in systemic circulation directly influences both the efficacy and toxicity of the conjugate. An ideal linker must be sufficiently robust to prevent premature payload release in the bloodstream, yet susceptible to cleavage at the target site.[1][2] This guide provides an in-depth, objective comparison of the metabolic stability of oxolane-containing drug linkers against common alternatives, including cyclopentane, cyclohexane, and polyethylene glycol (PEG)-based linkers. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower researchers in their linker design and selection process.
The Critical Role of Linker Stability in Pharmacokinetics
The chemical architecture of a linker dictates its susceptibility to metabolic enzymes, primarily cytochrome P450 (CYP450) isoenzymes located in the liver.[3] Premature cleavage of the linker leads to the systemic release of the cytotoxic payload, which can result in off-target toxicities and a diminished therapeutic window.[2] Conversely, a linker that is excessively stable may not efficiently release the payload within the target cell, thereby compromising the drug's efficacy. Therefore, a comprehensive understanding of a linker's metabolic profile is paramount for the rational design of safe and effective drug conjugates.
Comparative Linker Chemistries: A Structural Overview
This guide focuses on comparing the metabolic stability of linkers containing the following core structures:
-
Oxolane (Tetrahydrofuran): A five-membered saturated heterocyclic ether. The presence of the oxygen atom introduces polarity and can influence metabolic stability.
-
Cyclopentane: A five-membered cycloalkane. Its metabolic profile is influenced by its alicyclic structure.
-
Cyclohexane: A six-membered cycloalkane, which can exist in various conformations that may affect enzyme binding.
-
Polyethylene Glycol (PEG): A hydrophilic polymer commonly used to improve the pharmacokinetic properties of ADCs.[4]
The following diagram illustrates the basic structures of the linkers discussed in this guide.
Caption: Chemical structures of the core components of the compared linkers.
Assessing Metabolic Stability: In Vitro Methodologies
The cornerstone of evaluating linker stability lies in robust in vitro assays that simulate the metabolic environment. The two primary assays discussed here are the liver microsomal stability assay and the plasma stability assay.
Liver Microsomal Stability Assay
This assay is a fundamental tool for predicting in vivo hepatic clearance.[5] It utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the CYP450 family.[6]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[7]
-
Prepare stock solutions of the test linkers (or linker-payload conjugates) and positive controls (e.g., Dextromethorphan, Midazolam) in a suitable organic solvent like DMSO.[8]
-
Prepare a solution of pooled human liver microsomes (e.g., 20 mg/mL stock) and keep on ice.[8]
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[7]
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[6][9]
-
Pre-incubate the mixture at 37°C for a few minutes.[7]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[7]
-
Incubate the plate at 37°C with shaking.[7]
-
-
Time Points and Sample Quenching:
-
Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein. A lower CLint value indicates greater metabolic stability.[10]
-
Sources
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- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
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- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. mttlab.eu [mttlab.eu]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one .[1][2][3][4]
As a specialized research chemical likely utilized in pharmaceutical synthesis (e.g., as a scaffold for biologically active amines), this compound presents a dual-hazard profile : the peroxide-forming potential of the oxolane (tetrahydrofuran) moiety and the basicity/corrosivity of the azepane (hexamethyleneimine) ring.[1][2][3]
IMMEDIATE ACTION DIRECTIVE: Treat this substance as a High-Risk Peroxide Former and Corrosive Organic Base until testing confirms otherwise.[1][2][3] Do not distill or evaporate to dryness.[3][5]
Part 1: Hazard Identification & Structural Deconstruction
Proper disposal requires understanding the specific risks associated with the molecule's functional groups.[2][3] We deconstruct the compound to predict its behavior in a waste stream.[3]
| Functional Group | Structure | Associated Hazard | Operational Implication |
| Oxolan-3-yl | Tetrahydrofuran (THF) Derivative | Peroxide Formation | Ether oxygen can react with atmospheric oxygen to form explosive hydroperoxides, especially if stored >6 months.[1][2][3][4][5] |
| Azepan-2-yl | 7-Membered Cyclic Amine | Corrosive / Basic | Secondary amines are basic and can react exothermically with acids.[1][2][3][4] Potential for skin burns and respiratory irritation.[3] |
| Ethan-1-one | Ketone Linkage | Flammability | Increases volatility and flammability.[1][2][3][4] Compatible with organic incineration streams.[3] |
Part 2: Pre-Disposal Assessment Protocol
Before moving the container to a waste accumulation area, you must validate the stability of the chemical.[2][3]
Step 1: Visual Inspection[1][3]
-
Crystals: Check the cap and the liquid meniscus for crystal formation.[3]
-
Stratification: Check for separation or discoloration (yellowing), indicating degradation.[2][3]
Step 2: Peroxide Quantification (Mandatory)
Because the oxolane ring is a Class B peroxide former, you must test for active peroxides if the container has been open for >6 months.[2][3]
Method: Commercial Peroxide Test Strips (e.g., Quantofix® or MQuant™).[2][3]
-
Dip the test strip into the solvent (or wet with a drop).[2][3]
-
Wait for the colorimetric reaction (usually 1-15 seconds).[1][2][3]
-
Compare to the reference scale.[3]
| Peroxide Concentration (ppm) | Status | Action |
| < 20 ppm | Safe | Proceed to Standard Disposal (Part 3). |
| 20 - 100 ppm | Caution | Neutralize immediately (see below), then dispose.[1][2][3] |
| > 100 ppm | DANGER | Do not move.[3] Contact EHS for stabilization/high-hazard removal.[1][2][3][6][7] |
Step 3: Peroxide Neutralization (If 20-100 ppm)
If low-level peroxides are detected, reduce them before adding to a waste drum to prevent downstream hazards.[1][2][3]
-
Reagent: Ferrous Sulfate (FeSO₄) or Sodium Bisulfite (NaHSO₃) solution.[2][3]
-
Protocol: Add 20% aqueous ferrous sulfate solution to the chemical (1:1 ratio). Shake gently. Retest after 30 minutes. Once <20 ppm, proceed to disposal.[2][3]
Part 3: Disposal Workflow & Waste Stream Classification
Once the chemical is confirmed stable (peroxide-free), follow this specific disposal logic.
Decision Logic Diagram
The following flowchart dictates the operational decision-making process for this compound.
Figure 1: Operational decision tree for the safe assessment and disposal of oxolane/azepane derivatives.
Waste Stream Specifications
-
Classification:
-
Segregation Rules (Critical):
-
DO NOT MIX with: Oxidizing agents (Nitric acid, Peroxides), Acid Chlorides, or Anhydrides.[2][3] The amine group can react violently.[3]
-
DO NOT MIX with: Aqueous Acid Waste (Exothermic reaction).[2][3]
-
COMPATIBLE with: Non-halogenated organic solvents (Acetone, Methanol, Toluene) provided the pH is compatible.[2][3] Ideally, keep in a dedicated "Basic Organic" stream.[2][3]
-
-
Containerization:
-
Material: HDPE (High-Density Polyethylene) or Borosilicate Glass.[1][2][3] Avoid metal cans due to potential amine corrosion.[3]
-
Headspace: Leave 10% headspace for vapor expansion.[3]
-
Cap: Vented caps are recommended if there is any doubt about stability, though standard screw caps are acceptable for peroxide-free material.[1][2][3]
-
Part 4: Emergency & Spill Procedures
Spill Response (Small Scale < 500 mL):
-
Evacuate: Clear the immediate area.
-
PPE: Nitrile gloves (double gloved) or Silver Shield® (laminate) for longer exposure; Safety Goggles; Lab Coat.[2][3][4]
-
Ventilation: Maximize fume hood airflow or open windows.[3]
-
Absorb: Use an inert absorbent (Vermiculite or Clay).[3] Do not use paper towels or sawdust (combustible reaction risk with peroxides).[2][3]
-
Clean: Wipe area with a dilute soap/water solution.[3] Collect all waste as hazardous.[3]
Exposure First Aid:
-
Skin: Wash with soap and water for 15 minutes.[3] The azepane moiety is lipophilic and can penetrate skin; monitor for systemic toxicity.[3][4]
-
Eyes: Flush for 15 minutes.[3] Azepane is a strong irritant/corrosive.[3]
-
Inhalation: Move to fresh air immediately.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8119 (Azepane).[2][3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Retrieved from [Link][1][2][3]
-
Clark, D. E. Peroxides and Peroxide-Forming Compounds.[1][3][7] Chemical Health and Safety, American Chemical Society.[2][3] (General guidance on THF derivatives). Retrieved from [Link][1][2][3]
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- 2. US10927129B2 - N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
